molecular formula C12H17N3O3 B11728146 N-(2-methoxy-5-nitrophenyl)piperidin-4-amine

N-(2-methoxy-5-nitrophenyl)piperidin-4-amine

Cat. No.: B11728146
M. Wt: 251.28 g/mol
InChI Key: AVJBRDKPVWZFRA-UHFFFAOYSA-N
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Description

N-(2-Methoxy-5-nitrophenyl)piperidin-4-amine is a piperidine-based compound featuring a methoxy (-OCH₃) group at the 2-position and a nitro (-NO₂) group at the 5-position on the aromatic ring. This substitution pattern confers unique electronic and steric properties, influencing its reactivity, solubility, and biological interactions. The compound is synthesized via nucleophilic aromatic substitution or reductive amination routes, with intermediates often characterized by spectroscopic techniques such as $^{13}\text{C NMR}$ (e.g., δ 56.1 ppm for methoxy groups) and HRMS . Its structural motifs are prevalent in pharmaceuticals, particularly in kinase inhibitors and antimicrobial agents, where the nitro group serves as a hydrogen-bond acceptor and the methoxy group modulates lipophilicity .

Properties

Molecular Formula

C12H17N3O3

Molecular Weight

251.28 g/mol

IUPAC Name

N-(2-methoxy-5-nitrophenyl)piperidin-4-amine

InChI

InChI=1S/C12H17N3O3/c1-18-12-3-2-10(15(16)17)8-11(12)14-9-4-6-13-7-5-9/h2-3,8-9,13-14H,4-7H2,1H3

InChI Key

AVJBRDKPVWZFRA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-nitrophenyl)piperidin-4-amine typically involves the reaction of 2-methoxy-5-nitroaniline with piperidine under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-nitrophenyl)piperidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

N-(2-methoxy-5-nitrophenyl)piperidin-4-amine has various applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-nitrophenyl)piperidin-4-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key structural analogs differ in substituent type, position, and electronic properties (Table 1).

Compound Name Substituents on Aromatic Ring Piperidine Modification Key Properties/Applications Reference
N-(4-Chloro-2-nitrophenyl)piperidin-4-amine 4-Cl, 2-NO₂ None Intermediate for antipsychotics; higher electrophilicity due to Cl
N-(4-Fluoro-2-methoxy-5-nitrophenyl)piperidin-4-amine 4-F, 2-OCH₃, 5-NO₂ None Enhanced metabolic stability; fluorinated analogs show improved CNS penetration
1-Benzyl-N-(4-chloro-3-methoxyphenyl)piperidin-4-amine 4-Cl, 3-OCH₃ N-Benzyl Increased lipophilicity; potential antimicrobial activity
N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine Complex indole-piperidine hybrid Extended alkyl chain, propargyl group Dual cholinesterase/MAO inhibitor; substituents enhance binding affinity

Key Observations :

  • Electron-Withdrawing Groups (NO₂, Cl): Increase hydrogen-bonding capacity and electrophilicity, critical for target binding in kinase inhibitors .
  • Methoxy vs. Halogen Substituents : Methoxy groups improve solubility but reduce metabolic stability compared to halogens (e.g., Cl, F) .
  • N-Alkylation (e.g., Benzyl) : Enhances lipophilicity and membrane permeability, often at the cost of solubility .

Pharmacological and Physicochemical Properties

Pharmacological Activity:
  • Dual Enzyme Inhibition : Analogs with extended alkyl chains (e.g., MBA236) exhibit dual cholinesterase/MAO-B inhibition, attributed to hydrophobic interactions with enzyme pockets .
  • Antimicrobial Activity : Chloro and nitro substituents enhance antibacterial efficacy by disrupting membrane integrity or DNA gyrase function .
Physicochemical Data:
  • Solubility : Methoxy-substituted compounds (logP ~2.5) are more water-soluble than halogenated analogs (logP ~3.2) .
  • Melting Points : Nitro groups increase melting points (e.g., 138–144°C for nitro derivatives vs. 95–110°C for methoxy-only analogs) due to enhanced crystal packing via N–H···O bonds .

Crystallographic and Structural Insights

  • Hydrogen Bonding : Nitro groups participate in N–H···O and C–H···O interactions, stabilizing crystal structures (e.g., N–H···O bond length: 2.89 Å in nitro-pyridines) .
  • Conformational Flexibility : Methoxy groups introduce torsional strain, as seen in dihedral angles (~12.8°) between aromatic and piperidine rings .

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